Tropantiol (hydrochloride)
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Overview
Description
Tropantiol (hydrochloride), also known as TRODAT-1 hydrochloride, is a chelating agent. Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively “grabbing” the ion and making it more soluble in water. This property makes chelating agents useful in various applications, including medicine, chemistry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tropantiol (hydrochloride) involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing chelating agents typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Tropantiol (hydrochloride) would likely involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as mixing, heating, cooling, and purification through methods like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Tropantiol (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Tropantiol (hydrochloride) into other forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a different chelating agent, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Tropantiol (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to bind to metal ions in biological systems, which can be useful in studying metal ion transport and storage.
Medicine: Explored for its potential use in radiopharmaceuticals, where it can help deliver radioactive isotopes to specific tissues for imaging or treatment.
Industry: Used in various industrial processes that require the removal or stabilization of metal ions.
Mechanism of Action
The mechanism of action of Tropantiol (hydrochloride) involves its ability to form stable complexes with metal ions. This chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in the compound to the metal ion, forming a stable ring structure. This process can affect the solubility, reactivity, and bioavailability of the metal ions.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to EDTA.
Dimercaptosuccinic acid (DMSA): Used in medicine for chelation therapy to remove heavy metals from the body.
Uniqueness: Tropantiol (hydrochloride) is unique in its specific structure and binding properties, which may offer advantages in certain applications over other chelating agents. Its ability to form stable complexes with specific metal ions makes it particularly useful in specialized research and industrial applications.
Properties
Molecular Formula |
C21H35Cl2N3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21?;/m0./s1 |
InChI Key |
HZDNFBVWGKDFIP-TYVNIXPYSA-N |
Isomeric SMILES |
CN1[C@H]2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Origin of Product |
United States |
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